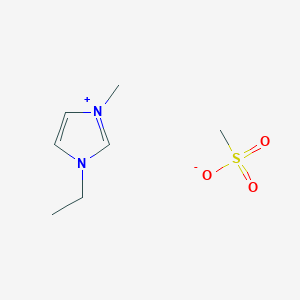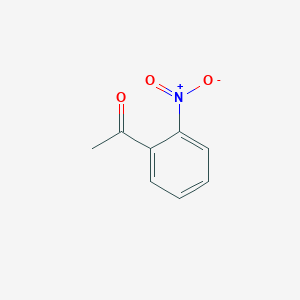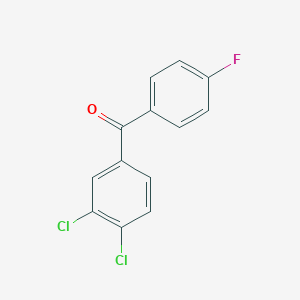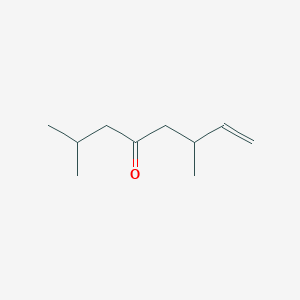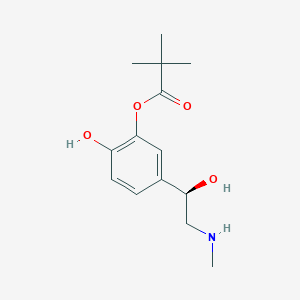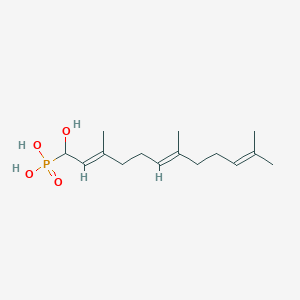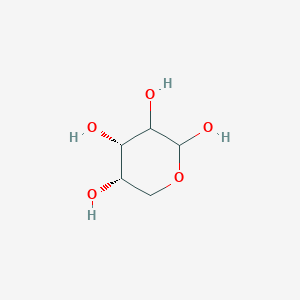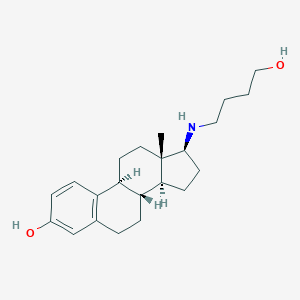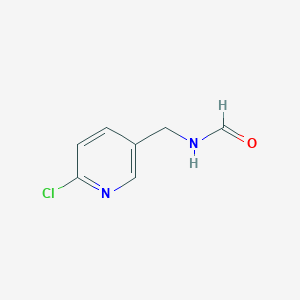
2-Chloro-5-formylaminomethylpyridine
Vue d'ensemble
Description
2-Chloro-5-formylaminomethylpyridine, also known as CFMP, is a chemical compound that belongs to the pyridine family. CFMP is a versatile molecule that has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-formylaminomethylpyridine involves the inhibition of ALDH. ALDH is an enzyme that converts aldehydes into their corresponding acids. 2-Chloro-5-formylaminomethylpyridine binds to the active site of ALDH, preventing the enzyme from carrying out its catalytic function. This leads to an accumulation of toxic aldehydes, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
2-Chloro-5-formylaminomethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and improve cognitive function in Alzheimer's disease models. 2-Chloro-5-formylaminomethylpyridine has also been shown to reduce alcohol consumption in animal models of alcoholism.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-formylaminomethylpyridine has several advantages for lab experiments. It is a potent inhibitor of ALDH and can be used to study the role of ALDH in various diseases. 2-Chloro-5-formylaminomethylpyridine is also relatively stable and can be stored for long periods without degradation. However, 2-Chloro-5-formylaminomethylpyridine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 2-Chloro-5-formylaminomethylpyridine is also relatively expensive compared to other ALDH inhibitors.
Orientations Futures
There are several future directions for the use of 2-Chloro-5-formylaminomethylpyridine in scientific research. One potential direction is the development of 2-Chloro-5-formylaminomethylpyridine analogs with improved solubility and potency. Another potential direction is the use of 2-Chloro-5-formylaminomethylpyridine in combination with other drugs to enhance therapeutic efficacy. Finally, the role of 2-Chloro-5-formylaminomethylpyridine in other diseases, such as Parkinson's disease and stroke, should be investigated.
Applications De Recherche Scientifique
2-Chloro-5-formylaminomethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme responsible for the metabolism of aldehydes. The inhibition of ALDH by 2-Chloro-5-formylaminomethylpyridine has been shown to have therapeutic potential in various diseases, such as cancer, Alzheimer's disease, and alcoholism.
Propriétés
Numéro CAS |
151837-57-9 |
|---|---|
Nom du produit |
2-Chloro-5-formylaminomethylpyridine |
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
N-[(6-chloropyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11) |
Clé InChI |
DPFJSSDKNZREPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CNC=O)Cl |
SMILES canonique |
C1=CC(=NC=C1CNC=O)Cl |
Synonymes |
2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

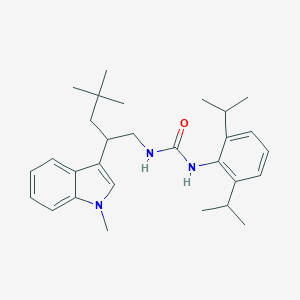
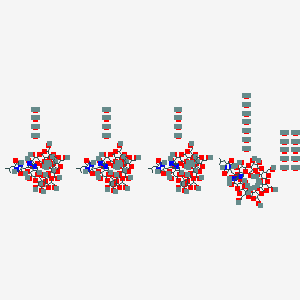
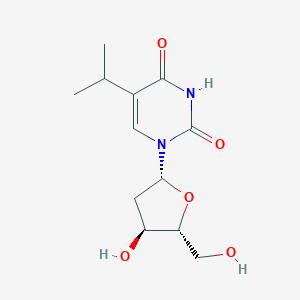
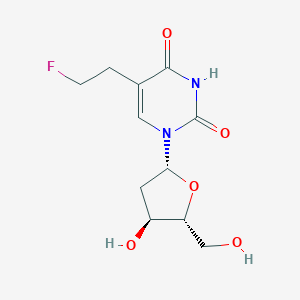
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

